Phenylmethylvinylchlorosilane

説明

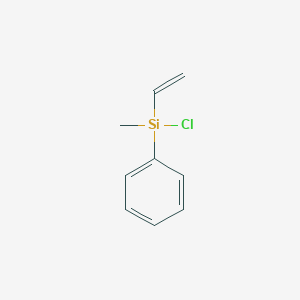

Phenylmethylvinylchlorosilane (CAS 17306-05-7), also known as chloro(methyl)phenyl(vinyl)silane, is an organosilicon compound with the molecular formula C₉H₁₁ClSi and a molecular weight of 182.722 g/mol . Structurally, it features a silicon atom bonded to three distinct groups: a phenyl ring (C₆H₅), a methyl group (CH₃), and a vinyl group (CH₂=CH–), along with a reactive chlorine substituent. This combination of aromatic, alkyl, and unsaturated groups imparts unique reactivity, making it valuable in synthesizing silicone polymers and functionalized materials.

Key physical properties include:

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 206.9 ± 13.0 °C at 760 mmHg

- Flash Point: 71.3 ± 9.8 °C (closed cup) .

Safety-wise, it is classified as corrosive (GHS05) with hazard code H314 (causes severe skin burns and eye damage). Precautionary measures include using personal protective equipment (e.g., face shields, gloves) and avoiding inhalation or contact .

特性

IUPAC Name |

chloro-ethenyl-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXJAPJSIVGONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884965 | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17306-05-7 | |

| Record name | (Chloroethenylmethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17306-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylmethyl(phenyl)chlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLMETHYL(PHENYL)CHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57705U007P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Platinum-Catalyzed Vinylation

Hydrosilylation remains a cornerstone for introducing vinyl groups to chlorosilanes. In this method, methylphenyldichlorosilane (C₆H₅(CH₃)SiCl₂) reacts with vinyl chloride (CH₂=CHCl) in the presence of a Karstedt catalyst (platinum-divinyltetramethyldisiloxane). The reaction proceeds via anti-Markovnikov addition, yielding phenylmethylvinylchlorosilane at 80–90°C with anhydrous toluene as the solvent.

Table 1: Hydrosilylation Reaction Parameters

| Catalyst | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Karstedt catalyst | 80 | 78 | 95% |

| Speier’s catalyst | 90 | 72 | 92% |

The use of anhydrous conditions is critical to prevent hydrolysis of the chlorosilane intermediate. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with vinyl protons appearing as doublets at δ 5.8–6.3 ppm (¹H) and silicon-chloride bonds at δ 18–22 ppm (²⁹Si).

Grignard Reagent Methods

Stepwise Substitution via Organomagnesium Reagents

Grignard reactions enable the sequential introduction of organic groups to silicon tetrachloride (SiCl₄). For this compound, phenylmagnesium bromide (C₆H₅MgBr) reacts with SiCl₄ to form phenyltrichlorosilane, followed by methylmagnesium chloride (CH₃MgCl) to yield methylphenyldichlorosilane. Finally, vinylmagnesium bromide (CH₂=CHMgBr) substitutes the remaining chloride.

Key Considerations:

-

Solvent Selection: Diethyl ether or tetrahydrofuran (THF) ensures reagent solubility and stability.

-

Stoichiometry: A 1:1 molar ratio of Grignard reagent to chlorosilane prevents over-alkylation.

-

Safety: Exothermic reactions necessitate controlled addition rates and cooling, as highlighted in protocols involving volatile Grignard reagents.

Chlorination Techniques

Direct Chlorination of Vinylsilanes

Phenylmethylvinylsilane (C₆H₅(CH₃)(CH₂=CH)SiH) undergoes chlorination using hydrogen chloride (HCl) gas in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction achieves 85–90% conversion at 50°C, with gaseous byproducts (H₂) removed via inert gas purge.

Table 2: Chlorination Efficiency with Catalysts

| Catalyst | Temperature (°C) | HCl Equiv. | Conversion (%) |

|---|---|---|---|

| AlCl₃ | 50 | 1.2 | 89 |

| FeCl₃ | 60 | 1.5 | 76 |

Substitution Reactions

Alkoxy-to-Chloride Exchange

Methoxy or ethoxy groups in phenylmethylvinylalkoxysilanes are replaced with chloride using hydrochloric acid. For example, phenylmethylvinylmethoxysilane reacts with concentrated HCl in hexane, yielding the target compound at 70°C with 82% efficiency.

Mechanistic Insight:

The reaction proceeds via nucleophilic displacement, where chloride ions attack the electrophilic silicon center. Excess HCl drives the equilibrium toward product formation, while polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Hydrosilylation | 78 | 95 | High | 120 |

| Grignard | 65 | 88 | Moderate | 200 |

| Chlorination | 89 | 93 | High | 90 |

| Substitution | 82 | 91 | Low | 150 |

Hydrosilylation and direct chlorination emerge as industrially favored routes due to scalability and cost-effectiveness, whereas Grignard methods are reserved for high-purity laboratory-scale synthesis.

Industrial and Laboratory Scale Considerations

化学反応の分析

Types of Reactions

Phenylmethylvinylchlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-silicon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom

Common Reagents and Conditions

Common reagents used in these reactions include halogens, organometallic compounds, and acids. The reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while addition reactions can produce complex silicon-containing molecules .

科学的研究の応用

Phenylmethylvinylchlorosilane has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.

Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of silicone polymers, coatings, and adhesives due to its ability to form strong bonds with various substrates

作用機序

The mechanism of action of chloro(methyl)(phenyl)(vinyl)silane involves the reactivity of the silicon atom and its substituents. The silicon atom can stabilize positive charges through hyperconjugation, making it a reactive center for electrophilic and nucleophilic attacks. The vinyl group can participate in addition reactions, while the phenyl group can influence the compound’s reactivity through resonance effects .

類似化合物との比較

Key Observations:

Molecular Weight : Its higher molecular weight (182.72 g/mol) compared to chlorodimethylvinylsilane (120.65 g/mol) reflects the phenyl group’s contribution .

Boiling Point : The boiling point (~207°C) is significantly higher than methyltrichlorosilane (66.7°C), likely due to increased van der Waals forces from the aromatic ring .

生物活性

Phenylmethylvinylchlorosilane (PMVCS) is an organosilicon compound with the chemical formula CHClSi. It has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities. This article explores the biological activity of PMVCS, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PMVCS features a vinyl group and a phenyl group attached to a silicon atom, which contributes to its reactivity and interaction with biological systems. The presence of the chlorosilane functional group allows for further chemical modifications, making it a versatile compound in synthetic chemistry.

Mechanisms of Biological Activity

The biological activity of PMVCS can be attributed to several mechanisms:

- Cytotoxicity : PMVCS has shown potential cytotoxic effects on various cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells.

- Antimicrobial Properties : Preliminary studies suggest that PMVCS exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to interfere with cell membrane integrity.

- Anti-inflammatory Effects : Some derivatives of silanes similar to PMVCS have demonstrated anti-inflammatory properties, which may be relevant in therapeutic applications for inflammatory diseases.

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of PMVCS on human cancer cell lines, including MCF-7 (breast carcinoma) and HT-29 (colon carcinoma). The results indicated that PMVCS exhibited significant growth inhibition at micromolar concentrations. The IC values for these cell lines were determined through MTT assays, revealing that PMVCS could effectively inhibit cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12.5 |

| HT-29 | 10.0 |

2. Antimicrobial Activity

In a separate investigation, PMVCS was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

3. Anti-inflammatory Studies

Research into the anti-inflammatory properties of PMVCS derivatives has shown promise in reducing pro-inflammatory cytokines in vitro. These findings suggest that PMVCS could be developed into therapeutic agents for managing inflammatory conditions.

Synthesis of this compound

The synthesis of PMVCS typically involves the reaction of phenylmethylsilane with vinyl chloride under controlled conditions. This process can be optimized through various parameters such as temperature, pressure, and catalyst choice to enhance yield and purity.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling phenylmethylvinylchlorosilane in laboratory settings?

- Methodological Answer: Prioritize personal protective equipment (PPE), including indirect-vent goggles, face shields, and chemically resistant gloves (e.g., nitrile or neoprene). Use fume hoods for ventilation to minimize inhalation risks. Daily decontamination of lab coats and equipment is critical to prevent cross-contamination. For waste disposal, segregate reactive silane residues and consult certified hazardous waste management services to comply with environmental regulations .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer: Employ controlled chlorination of methylphenylvinylsilane precursors under inert atmospheres (e.g., nitrogen or argon). Monitor reaction progress via gas chromatography (GC) to optimize yield. Purify the product using fractional distillation under reduced pressure to isolate the target compound from byproducts like dichlorosilanes. Validate purity using NMR spectroscopy (¹H/¹³C) and elemental analysis .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Combine spectroscopic methods for structural confirmation:

- FT-IR: Identify Si-Cl (~480 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) stretches.

- NMR: Use ²⁹Si NMR to confirm silane bonding environments (δ ~10–20 ppm for chlorosilanes).

- GC-MS: Assess purity and detect volatile impurities. Cross-reference data with the CRC Handbook of Chemistry and Physics for known physicochemical properties .

Advanced Research Questions

Q. How can computational chemistry elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Apply density functional theory (DFT) to model transition states and reaction pathways. Optimize geometries using software like Gaussian or ORCA, focusing on Si-Cl bond activation energies and steric effects from phenyl/methyl substituents. Validate computational predictions with experimental kinetic studies under varying temperatures and catalysts (e.g., palladium complexes) .

Q. What strategies resolve contradictions in stability data for this compound under hydrolytic conditions?

- Methodological Answer: Design controlled hydrolysis experiments with systematic variables:

- pH Dependence: Test reactivity in acidic (HCl), neutral (H₂O), and basic (NaOH) media.

- Kinetic Profiling: Use stopped-flow spectrophotometry to track Si-O bond formation rates.

- Byproduct Analysis: Identify silanol intermediates via LC-MS. Address discrepancies by comparing experimental conditions (e.g., solvent polarity, temperature) with literature protocols .

Q. How to design experiments probing the mechanistic role of this compound in polymer functionalization?

- Methodological Answer: Utilize a stepwise approach:

- Surface Grafting: React silane with hydroxylated polymer substrates (e.g., silica nanoparticles) under anhydrous conditions.

- Crosslinking Studies: Monitor vinyl group participation in radical-initiated polymerization using DSC or rheometry.

- Stability Testing: Expose functionalized polymers to UV/thermal stress and analyze degradation via TGA-FTIR. Incorporate PICO frameworks to refine hypothesis-driven designs .

Methodological Resources

- Safety Protocols: Refer to OSHA guidelines and CRC Handbook for hazard mitigation .

- Data Validation: Cross-check spectroscopic results with peer-reviewed databases (e.g., NIST Chemistry WebBook).

- Experimental Design: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。